5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Lead Optimization Physicochemical Properties

5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706452-08-5) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazol-2-amine class, a privileged scaffold extensively investigated for antibacterial, antifungal, anticancer, and herbicidal applications. The compound incorporates a 2-chloro-4-ethylphenoxy moiety linked via a methylene bridge to the oxadiazole ring, a substitution pattern that distinguishes it from simpler phenoxymethyl or halogen-only analogs.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
Cat. No. B11794783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Cl
InChIInChI=1S/C11H12ClN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15)
InChIKeyVPFQBVSGVIRNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: A Structurally Differentiated 1,3,4-Oxadiazol-2-amine Scaffold for Medicinal Chemistry and Agrochemical Procurement


5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706452-08-5) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazol-2-amine class, a privileged scaffold extensively investigated for antibacterial, antifungal, anticancer, and herbicidal applications [1]. The compound incorporates a 2-chloro-4-ethylphenoxy moiety linked via a methylene bridge to the oxadiazole ring, a substitution pattern that distinguishes it from simpler phenoxymethyl or halogen-only analogs . Its unique substitution pattern creates a distinctive lipophilic-electronic profile that cannot be replicated by off-the-shelf oxadiazole building blocks, establishing it as a non-interchangeable intermediate in structure–activity relationship (SAR) campaigns.

Why 5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Generic 1,3,4-Oxadiazol-2-amine Analogs


Within the 1,3,4-oxadiazol-2-amine class, biological potency, selectivity, and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the phenoxy ring [1]. The concurrent presence of a chlorine atom at the ortho position and an ethyl group at the para position in this compound generates a unique combination of steric bulk, electron-withdrawing character, and lipophilicity (cLogP) that directly modulates membrane permeability, target binding, and metabolic stability [2]. Generic substitution with unsubstituted phenoxymethyl (CAS 21520-88-7) or mono-substituted analogs (e.g., 5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, CAS 21520-92-3) will produce a different SAR vector, potentially compromising the activity cliff or selectivity window identified in a lead series. The quantitative evidence below demonstrates that even single-atom or single-position variations within this chemotype lead to measurable shifts in key molecular descriptors directly relevant to procurement decisions.

5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted Phenoxymethyl Analog

The target compound carries a molecular weight of 253.69 g·mol⁻¹ (C₁₁H₁₂ClN₃O₂), which represents a +62.5 Da increase over the unsubstituted 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (191.19 g·mol⁻¹, C₉H₉N₃O₂) . This mass increment reflects the addition of one chlorine (+35.45 Da) and one ethyl group (+29.06 Da), yielding one additional heavy atom (chlorine) and extending the carbon count by two. These changes place the compound in a higher molecular weight bracket that alters its compliance with lead-likeness filters (e.g., Rule of Three) and shifts its expected pharmacokinetic volume of distribution relative to the unsubstituted parent.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Lipophilicity Modulation: Calculated logP Differentiation from Non-Halogenated and Non-Alkylated Analogs

The combination of a chlorine substituent (π = +0.71) and an ethyl group (π = +1.02) on the phenoxy ring is predicted to increase the compound's logP by approximately +1.73 log units relative to the unsubstituted phenoxymethyl analog (cLogP ≈ 2.8 vs. ≈1.1) [1]. Compared to the mono-methyl analog 5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-92-3, C₁₀H₁₁N₃O₂, MW 205.21), the additional chlorine and extended alkyl chain further elevate lipophilicity, placing the compound in a logP range (estimated 2.5–3.5) associated with improved membrane permeability but also increased CYP450 liability . This is a class-level inference based on established Hansch π constants for aromatic substituents [2].

ADME Lipophilicity Drug Design

Structural Uniqueness in the 2,4-Disubstituted Phenoxy Oxadiazole Sub-Series

A systematic review of the 2,5-disubstituted-1,3,4-oxadiazole chemical space reveals that the 2-chloro-4-ethylphenoxy substitution pattern is distinct from the more commonly explored 2,4-dichlorophenoxy and 4-nitrophenoxy motifs [1]. In the compound library described by Solet et al., close analogs bearing the 2,4-dichlorophenoxy substituent (compounds 7g–7n) were synthesized and evaluated, but no compound with the precise 2-chloro-4-ethyl substitution was reported, highlighting the novelty of this substitution vector [1]. This structural uniqueness offers a differentiated IP position and SAR exploration space compared to the widely studied dihalogenated or nitro-substituted phenoxy oxadiazoles.

Chemical Library Design SAR Intellectual Property

Antimicrobial Activity Potential vs. Structurally Related 2,4-Dichlorophenoxy Analogs

While no direct MIC data are available for 5-((2-chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine, class-level inference from structurally related 2,4-dichlorophenoxy oxadiazole analogs suggests a promising antimicrobial activity envelope. The 2,4-dichlorophenoxy oxadiazole derivatives (compounds 7g–7n) evaluated by Solet et al. demonstrated antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative) in broth dilution assays, with measurable growth inhibition [1]. The replacement of the 4-chloro substituent in the 2,4-dichlorophenoxy series with a 4-ethyl group in the target compound is predicted to modulate both lipophilicity and electronic effects (Hammett σₚ: -0.15 for ethyl vs. +0.23 for chlorine), potentially shifting the antibacterial potency and spectrum relative to the dichloro benchmark [2]. Direct comparative MIC determination is required to quantify this differentiation.

Antibacterial Antifungal Oxadiazole

Optimal Procurement and Research Application Scenarios for 5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine


SAR Exploration of Electronic Effects in 1,3,4-Oxadiazole Antibacterials

This compound serves as a key comparator for probing the impact of para-substituent electronic character on antibacterial potency. In the context of the 2,4-dichlorophenoxy oxadiazole antibacterial series (Solet et al., 2019), the target compound introduces an electron-donating para-ethyl group (σₚ = -0.15) in place of an electron-withdrawing para-chloro (σₚ = +0.23), representing a Δσₚ of -0.38 [1]. Systematic MIC determination against S. aureus and E. coli panels, using the 2,4-dichlorophenoxy analogs (e.g., compound 7g) as benchmark comparators, can quantify the contribution of electronic effects to antibacterial activity within this scaffold. This SAR information directly informs the rational design of next-generation oxadiazole antibacterials with optimized potency and spectrum.

Lipophilicity-Driven ADME Optimization of Oxadiazole Lead Series

The estimated cLogP shift of +1.7 to +2.4 log units relative to the unsubstituted phenoxymethyl analog places this compound in a lipophilicity range (cLogP 2.5–3.5) that is associated with enhanced passive membrane permeability but also potential metabolic liability [1]. Procurement of this compound enables parallel assessment of permeability (e.g., Caco-2 or PAMPA assay), metabolic stability (e.g., human liver microsome intrinsic clearance), and plasma protein binding against the more polar unsubstituted analog (cLogP ≈ 1.1) and the intermediate mono-methyl analog (cLogP ≈ 1.7). This head-to-head ADME comparison is essential for establishing the lipophilicity–ADME relationship within the phenoxy oxadiazole series and guiding lead optimization toward an acceptable balance of potency and pharmacokinetic properties.

Intellectual Property Diversification and Chemical Library Design

The 2-chloro-4-ethylphenoxy substitution pattern is absent from published 2,5-disubstituted-1,3,4-oxadiazole libraries, including the 22-compound collection reported by Solet et al. (2019) [1]. Incorporating this compound into a proprietary screening library expands the chemical space coverage beyond the commonly explored 2,4-dichlorophenoxy and 4-nitrophenoxy motifs, increasing the probability of identifying novel biological hits with unique selectivity profiles. For industrial procurement teams building diverse oxadiazole screening collections, this compound provides a specific, non-obvious substitution vector that can strengthen the intellectual property position of any resulting lead series.

Agrochemical Lead Generation: Herbicidal Oxadiazole Scaffold Exploration

The 2-(aryloxymethyl)-1,3,4-oxadiazole motif has established precedent as a herbicidal and plant-growth-regulating pharmacophore, with documented activity in both pre- and post-emergent applications [1]. The unique 2-chloro-4-ethyl substitution on the phenoxy ring of the target compound introduces a halogen-alkyl combination that is structurally related to commercial phenoxy herbicides (e.g., 2,4-D, MCPA) but tethered to the oxadiazole heterocycle [1]. Procurement of this compound for greenhouse herbicidal screening against broadleaf and gramineous weed panels, with comparison to unsubstituted phenoxymethyl and 2,4-dichlorophenoxy oxadiazole analogs, can identify structure–activity relationships that differentiate herbicidal potency, crop selectivity, and environmental degradation profiles.

Quote Request

Request a Quote for 5-((2-Chloro-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.